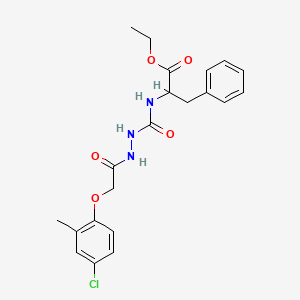
Ethyl 2-(((2-(4-chloro-2-methylphenoxy)acetylamino)amino)carbonylamino)-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(((2-(4-chloro-2-methylphenoxy)acetylamino)amino)carbonylamino)-3-phenylpropanoate is a useful research compound. Its molecular formula is C21H24ClN3O5 and its molecular weight is 433.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(((2-(4-chloro-2-methylphenoxy)acetylamino)amino)carbonylamino)-3-phenylpropanoate is a compound of significant interest in pharmaceutical and agricultural research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C14H18ClN3O5
- Molecular Weight : 343.76 g/mol
- CAS Number : Not specified in the search results but can be derived from the molecular structure.
The biological activity of this compound is primarily linked to its structural components, particularly the presence of the 4-chloro-2-methylphenoxy moiety, which is known for its herbicidal properties. This structure suggests potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor activity . For instance, compounds containing the 4-chloro-2-methylphenoxy group have been evaluated for their effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis in prostate cancer cells (PC-3) .
Herbicidal Properties
The 4-chloro-2-methylphenoxy group is also associated with herbicidal activity, particularly against broadleaf weeds. The compound's mechanism likely involves interference with plant growth regulators or photosynthesis pathways, similar to other phenoxy herbicides like MCPA .
Case Studies and Experimental Data
- Antitumor Studies :
- Herbicidal Efficacy :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H18ClN3O5 |
| Molecular Weight | 343.76 g/mol |
| Antitumor Activity | Positive (PC-3 cell line) |
| Herbicidal Activity | Positive (against broadleaf weeds) |
Properties
IUPAC Name |
ethyl 2-[[[2-(4-chloro-2-methylphenoxy)acetyl]amino]carbamoylamino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O5/c1-3-29-20(27)17(12-15-7-5-4-6-8-15)23-21(28)25-24-19(26)13-30-18-10-9-16(22)11-14(18)2/h4-11,17H,3,12-13H2,1-2H3,(H,24,26)(H2,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEIORVWBNTFNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














